![molecular formula C24H18INOS B4327024 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B4327024.png)
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Overview
Description
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a benzoxazine ring and a thienyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, the fluorescent properties of this compound may be due to its ability to bind to metal ions, leading to changes in its electronic structure and emission properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine in laboratory experiments is its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine. One direction is to further investigate its mechanism of action and potential as a cancer therapeutic. Additionally, more research is needed to determine the optimal conditions for using this compound as a fluorescent probe for detecting metal ions in biological systems. Finally, future research could focus on developing derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Future research could focus on further investigating its mechanism of action and potential as a cancer therapeutic, as well as developing derivatives with improved properties and reduced toxicity.
Scientific Research Applications
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
2-(5-iodothiophen-2-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18INOS/c25-22-16-15-21(28-22)23-26-20-14-8-7-13-19(20)24(27-23,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXJMDABIKJQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(S4)I)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18INOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-iodothiophen-2-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.